3-Acetylamino-4-morpholin-4-yl-benzoic Acid: A Comprehensive Technical Guide for Drug Discovery and Synthetic Applications
3-Acetylamino-4-morpholin-4-yl-benzoic Acid: A Comprehensive Technical Guide for Drug Discovery and Synthetic Applications
Executive Summary
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic (PK) and pharmacodynamic (PD) success of a drug candidate. 3-Acetylamino-4-morpholin-4-yl-benzoic acid (commonly referred to as 3-acetamido-4-morpholinobenzoic acid) has emerged as a highly versatile, privileged scaffold[1]. Featuring a unique combination of a solubilizing morpholine ring, a conformationally directing acetamido group, and a versatile carboxylic acid handle, this compound is frequently utilized in the design of kinase inhibitors, GPCR modulators, and fragment-based drug discovery (FBDD) libraries[2].
As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of its physicochemical properties, structural logic, and a self-validating synthetic workflow designed for high-yield laboratory execution.
Physicochemical Profiling and Quantitative Data
Understanding the baseline quantitative metrics of a building block is critical for predicting its behavior in both synthetic environments and biological assays. The following table summarizes the core physicochemical properties of 3-acetylamino-4-morpholin-4-yl-benzoic acid[1][2].
| Property | Value | Implication for Drug Design |
| Chemical Name | 3-Acetylamino-4-morpholin-4-yl-benzoic acid | Standard IUPAC nomenclature. |
| CAS Number | 797809-20-2 | Unique registry identifier for sourcing. |
| Molecular Formula | C13H16N2O4 | Defines atomic composition. |
| Molecular Weight | 264.28 g/mol | Low MW; ideal for fragment-based design (Rule of 3 compliant). |
| Hydrogen Bond Donors | 2 (Amide NH, Carboxylic OH) | Facilitates strong interactions with target kinase hinge regions. |
| Hydrogen Bond Acceptors | 5 (Amide C=O, Acid C=O, Morpholine O/N, Acid OH) | Enhances aqueous solubility and target binding affinity. |
| Rotatable Bonds | 3 | Balances conformational flexibility with entropic penalty upon binding. |
Structural Logic: The Pharmacophore Model
The utility of 3-acetylamino-4-morpholin-4-yl-benzoic acid lies in the synergistic relationship between its three primary functional groups.
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The Morpholine Ring : Unlike piperidine, the morpholine ring contains an oxygen atom that lowers the basicity of the adjacent nitrogen (pKa drops to ~2.5 when conjugated to the aniline system). This prevents the molecule from becoming overly basic, thereby mitigating hERG channel liabilities while still significantly improving aqueous solubility[3].
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The Acetamido Group : Positioned ortho to the morpholine ring, the acetamido group introduces a deliberate steric clash. This forces the morpholine ring out of coplanarity with the phenyl ring, locking the molecule into a defined 3D vector. Furthermore, the amide acts as a classic bidentate hydrogen-bond donor/acceptor, frequently utilized to anchor molecules into the ATP-binding hinge region of kinases.
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The Carboxylic Acid : Serves as the primary synthetic handle. It can be readily converted into amides, esters, or heterocycles, allowing medicinal chemists to grow the molecule into adjacent binding pockets.
Fig 1: Logical relationship between structural motifs and their functional roles in drug design.
Self-Validating Synthetic Workflow
The synthesis of 3-acetylamino-4-morpholin-4-yl-benzoic acid is achieved via a highly efficient, three-step linear sequence starting from commercially available 4-fluoro-3-nitrobenzoic acid[4].
Fig 2: Three-step synthetic workflow for 3-Acetamido-4-morpholinobenzoic acid.
Step 1: Nucleophilic Aromatic Substitution ( SNAr )
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Objective : Installation of the morpholine ring.
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Causality : The fluorine atom at the 4-position is highly activated toward SNAr by the strongly electron-withdrawing ortho-nitro group and the para-carboxylic acid. Morpholine acts as the nucleophile. Potassium carbonate ( K2CO3 ) is utilized as a mild base to scavenge the liberated hydrofluoric acid (HF). If HF is not scavenged, it will protonate the morpholine, neutralizing its nucleophilicity and stalling the reaction[4].
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Protocol :
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Dissolve 4-fluoro-3-nitrobenzoic acid (1.0 eq) in anhydrous DMF to achieve a 0.5 M concentration.
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Add K2CO3 (2.5 eq) followed by morpholine (1.2 eq).
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Stir the resulting suspension at 80 °C for 4–6 hours.
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Self-Validation Checkpoint : Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material mass ( m/z 184 [M−H]− ) is entirely replaced by the product mass ( m/z 251 [M−H]− ).
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Cool the mixture to room temperature, pour into crushed ice, and acidify to pH 3 using 1M HCl. The resulting bright yellow precipitate (4-morpholino-3-nitrobenzoic acid) is collected via vacuum filtration and dried overnight.
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Step 2: Catalytic Hydrogenation
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Objective : Chemoselective reduction of the nitro group to a primary aniline.
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Causality : Palladium on carbon (Pd/C) under a hydrogen atmosphere chemoselectively reduces the nitro group without reducing the carboxylic acid or cleaving the morpholine ring. Methanol is selected as the solvent because its protic nature stabilizes the polar nitroso and hydroxylamine intermediates formed during the reduction cascade.
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Protocol :
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Dissolve 4-morpholino-3-nitrobenzoic acid in MeOH (0.2 M).
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Carefully add 10% Pd/C (10% w/w relative to the substrate) under an inert atmosphere to prevent spontaneous ignition.
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Purge the reaction vessel with N2 (3x), followed by H2 gas (3x). Stir vigorously under a balloon of H2 at room temperature for 12 hours.
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Self-Validation Checkpoint : The visual confirmation is immediate; the distinct yellow color of the nitro starting material will fade to a pale or colorless solution. TLC (eluent: 10% MeOH in DCM) will reveal a highly UV-active, lower- Rf spot due to the increased polarity of the newly formed amine.
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Filter the mixture through a tightly packed pad of Celite to remove the pyrophoric palladium catalyst. Concentrate the filtrate in vacuo to yield 3-amino-4-morpholinobenzoic acid.
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Step 3: Chemoselective N-Acetylation
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Objective : Formation of the final 3-acetamido moiety.
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Causality : Acetic anhydride is an excellent, atom-economical electrophile for the acetylation of the primary aniline. Pyridine is employed as both a base and a nucleophilic catalyst (forming a highly reactive N-acetylpyridinium intermediate). The reaction is initiated at 0 °C to strictly prevent over-acetylation (diacetylation of the nitrogen) or the formation of a mixed anhydride at the carboxylic acid tail.
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Protocol :
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Suspend 3-amino-4-morpholinobenzoic acid (1.0 eq) in anhydrous DCM (0.3 M). Add pyridine (2.0 eq) and cool the flask to 0 °C in an ice bath.
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Add acetic anhydride (1.1 eq) dropwise over 10 minutes.
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Allow the reaction to warm to room temperature naturally and stir for 2 hours.
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Self-Validation Checkpoint : LC-MS analysis will confirm the addition of exactly +42 Da (the acetyl group). Troubleshooting: If a mixed anhydride is detected (an addition of +84 Da), stirring the organic layer with saturated aqueous NaHCO3 for 30 minutes during workup will selectively hydrolyze the unstable mixed anhydride back to the carboxylic acid, while leaving the robust amide bond perfectly intact.
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Quench the reaction with water. Extract with EtOAc, wash the organic layer with 1M HCl (to remove residual pyridine), and then wash with brine. Dry over anhydrous Na2SO4 , filter, and concentrate to afford the highly pure target compound: 3-acetylamino-4-morpholin-4-yl-benzoic acid.
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References
- Title: 3-ACETYLAMINO-4-MORPHOLIN-4-YL-BENZOIC ACID CAS Source: ChemicalBook URL
- Title: 797809-20-2 | 3-Acetamido-4-morpholinobenzoic acid Source: ChemScene URL
- Title: WO2021151014A1 - Pgdh inhibitors and methods of making and using Source: Google Patents URL
- Title: Synthesis of Flavonoid Analogues as Scaffolds for Natural Product-Based Combinatorial Libraries Source: ResearchGate URL
